molecular formula C12H20N2O3 B13026344 (R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

Cat. No.: B13026344
M. Wt: 240.30 g/mol
InChI Key: OGPPYSGAQKXGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a chiral bicyclic lactam serving as a versatile building block in medicinal chemistry and organic synthesis. The compound features a hexahydropyrrolo[1,2-a]pyrazin-7-one scaffold, a structure identified as a privileged framework in drug discovery due to its wide range of biological activities . The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen enhances the compound's utility by enabling straightforward further functionalization and deprotection for downstream synthesis. The core scaffold is of significant research interest for its demonstrated potential in various biological applications. Studies on closely related analogues have shown promising antimicrobial properties, including activity against multi-drug resistant strains of Staphylococcus aureus . Furthermore, this class of compounds is being investigated for its anticancer potential, with research indicating it may interact with various biological targets to inhibit cancer cell proliferation . The mechanism of action for these compounds is believed to involve interaction with specific molecular targets like enzymes or receptors, leading to the inhibition or modulation of key biochemical pathways . The (R)-enantiomer is particularly important, as stereochemistry often dictates distinct physicochemical and biological properties, making it essential for selective therapeutic development . As a key synthetic intermediate, this Boc-protected reagent is invaluable for constructing more complex molecules, including the synthesis of lactam and ketone precursors, and for use in organocatalytic reactions . This product is intended for research purposes and is not for human or veterinary use.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9H,4-8H2,1-3H3

InChI Key

OGPPYSGAQKXGQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(=O)CC2C1

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Attributes
(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one C₁₃H₂₁N₃O₃ 279.33 (est.) Boc group at 2-position Amine protection, enhanced lipophilicity
(7R,8aS)-2-Benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₁₄H₁₆N₂O₃ 260.29 Benzyl, hydroxy groups Hydrogen bonding, potential for chiral resolution
Ganaplacide (imidazo[1,2-a]pyrazine derivative) C₂₂H₂₃F₂N₅O 443.45 Fluoroaniline, imidazo-pyrazine core Antimalarial activity
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one C₈H₇BrN₂O 227.06 Bromo, methyl groups Halogenated reactivity (e.g., Suzuki coupling)

Structural and Reactivity Differences

  • Boc Protection vs. Hydroxy/Benzyl Groups : The Boc group in the target compound increases steric bulk and lipophilicity compared to the hydroxy and benzyl substituents in (7R,8aS)-2-Benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . This reduces hydrogen-bonding capacity but improves stability during storage and acidic reaction conditions.
  • Core Heterocycle Variations: Unlike ganaplacide’s imidazo[1,2-a]pyrazine core , the pyrrolo[1,2-a]pyrazinone scaffold lacks nitrogen at the 1-position, altering electronic properties and pharmacological target engagement.
  • Halogenation Effects: The bromo substituent in 4-bromo-6-methyl-pyrrolo[2,3-c]pyridinone enables cross-coupling reactions, a feature absent in the Boc-protected compound.

Biological Activity

(R)-2-Boc-hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one, with the CAS number 1532891-91-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Molecular Weight : 240.30 g/mol
  • IUPAC Name : tert-butyl 7-oxo-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate

Synthesis

The synthesis of this compound typically involves the reaction of a piperazine derivative with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is generally conducted in organic solvents such as dichloromethane at low temperatures to maximize yield and purity.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, studies on related hexahydropyrrolo derivatives have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Study 1: Inhibition of Aβ Aggregation

A study on hexahydropyrrolo derivatives indicated their ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. Compounds similar to this compound showed IC50 values ranging from 0.76 to 3.74 μM for Aβ aggregation inhibition. These findings highlight the potential of this compound class in neurodegenerative disease management .

CompoundIC50 Value (μM)Activity
Compound 10.76Aβ aggregation inhibition
Compound 23.74Aβ aggregation inhibition

Study 2: Anticancer Activity

In vitro studies have demonstrated that hexahydropyrrolo derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 5 μM against breast cancer cells, indicating its potential as an anticancer agent. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .

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